Prostaglandin E1-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

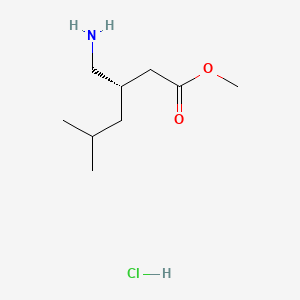

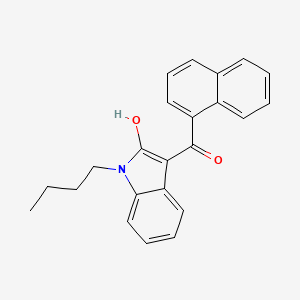

Prostaglandin E1-d4 is a deuterium labeled version of Prostaglandin E1 . It is a naturally occurring prostaglandin and is also used as a medication . It is a prostanoid receptor ligand, with Kis of 1.1 nM, 2.1 nM, 10 nM, 33 nM, and 36 nM for mouse EP3, EP4, EP2, IP, and EP1, respectively . Prostaglandin E1 induces vasodilation and inhibits platelet aggregation .

Synthesis Analysis

Prostaglandin E1 is biosynthesized on an as-needed basis from dihomo-γ-linolenic acid (an omega-6 fatty acid) in healthy humans without coronary artery disease and/or a genetic disorder . A unified synthesis of prostaglandins has been reported, which includes the use of a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis

Prostaglandins, including Prostaglandin E1-d4, possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .Chemical Reactions Analysis

Prostaglandins, including Prostaglandin E1-d4, have unique functional groups attached to their hydrocarbon chains. These functional groups, such as hydroxyl (-OH), keto (=O), and carboxyl (-COOH) groups, contribute specific chemical properties to the prostaglandin, making it suitable for particular physiological functions .Physical And Chemical Properties Analysis

Prostaglandin E1-d4 has a molecular formula of C20H30D4O5 and a formula weight of 358.5 . It is soluble in DMF (>100 mg/ml), DMSO (>50 mg/ml), and Ethanol (>50 mg/ml) .Scientific Research Applications

Treatment of Pulmonary Arterial Hypertension (PAH)

Prostaglandin E1 has been used in the treatment of Pulmonary Arterial Hypertension (PAH). In a study, mesenchymal stem cells (MSCs) were preconditioned with PGE1 and then used in in vitro and in vivo cell experiments to evaluate the therapeutic effects of MSCs in rats with PAH . The study found that preconditioning with PGE1 increased the protein levels of hypoxia-inducible factor 1 alpha (HIF-1α) in MSCs, which can reduce MSC apoptosis and increase the protein levels of C-X-C chemokine receptor 4 (CXCR4), MSC migration, and vascular endothelial growth factor secretion .

Regulation of Inflammatory Cytokines in Oral Keratinocytes

Another study reported that mortal potentially pre-malignant oral lesions (MPPOL), but not generally immortal potentially pre-malignant oral lesions (IPPOL), keratinocytes upregulate various extracellular tumor-promoting cytokines (interleukins 6 and 8) and prostaglandins E1 (ePGE1) and E2 (ePGE2) relative to normal oral keratinocytes (NOKs) . The upregulation of ePGE in MPPOL was independent of PGE receptor status and was associated with some but not all markers of cellular senescence .

Mechanism of Action

- These receptors are involved in diverse biological processes, including blood pressure regulation, inflammation, pain perception, and cell survival .

- In neonates with ductal-dependent lesions, PGE1 prevents or reverses the functional closure of the ductus arteriosus (DA) by relaxing DA smooth muscle .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Future Directions

Prostaglandin E1 and related drugs have been used in the clinical treatment of pulmonary arterial hypertension . Other prostaglandins also have the potential to treat pulmonary arterial hypertension . This provides ideas for the treatment of pulmonary arterial hypertension and the discovery of new drug targets .

properties

IUPAC Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-HKEIXBCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O)C([2H])([2H])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin E1-d4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

![1-(1-Bicyclo[1.1.1]pentanyl)propan-2-one](/img/structure/B588481.png)

![D-[UL-13C5]Ribose](/img/structure/B588482.png)

![Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate](/img/structure/B588486.png)